molecular formula C16H11N3O4S B12905499 N-{4-[5-(2,2-Dicyanoethenyl)furan-2-sulfonyl]phenyl}acetamide CAS No. 64251-81-6

N-{4-[5-(2,2-Dicyanoethenyl)furan-2-sulfonyl]phenyl}acetamide

Cat. No.: B12905499
CAS No.: 64251-81-6
M. Wt: 341.3 g/mol
InChI Key: KRGOFYJTYOHXPZ-UHFFFAOYSA-N
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Description

N-{4-[5-(2,2-Dicyanoethenyl)furan-2-sulfonyl]phenyl}acetamide is a structurally complex acetamide derivative featuring a furan ring substituted with a dicyanoethenyl group at the 5-position, linked via a sulfonyl bridge to a para-substituted phenylacetamide moiety. The dicyanoethenyl group introduces electron-withdrawing properties, while the furan-sulfonyl-phenyl scaffold provides a rigid framework for intermolecular interactions .

Properties

CAS No.

64251-81-6

Molecular Formula

C16H11N3O4S

Molecular Weight

341.3 g/mol

IUPAC Name

N-[4-[5-(2,2-dicyanoethenyl)furan-2-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C16H11N3O4S/c1-11(20)19-13-2-5-15(6-3-13)24(21,22)16-7-4-14(23-16)8-12(9-17)10-18/h2-8H,1H3,(H,19,20)

InChI Key

KRGOFYJTYOHXPZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(O2)C=C(C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((5-(2,2-Dicyanovinyl)furan-2-yl)sulfonyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the furan ring. One common method involves the reaction of a furan derivative with a sulfonyl chloride in the presence of a base to form the sulfonyl furan intermediate. This intermediate is then reacted with a phenyl acetamide derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The final product would undergo rigorous quality control to ensure it meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-((5-(2,2-Dicyanovinyl)furan-2-yl)sulfonyl)phenyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction can produce dihydrofuran derivatives .

Scientific Research Applications

N-(4-((5-(2,2-Dicyanovinyl)furan-2-yl)sulfonyl)phenyl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-((5-(2,2-Dicyanovinyl)furan-2-yl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s furan ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The sulfonyl group may also play a role in its biological activity by enhancing its binding affinity to target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Furan and Sulfonyl/Sulfanyl Linkages

Several compounds share structural motifs with the target molecule, including furan rings, sulfonyl/sulfanyl linkages, and acetamide groups. Key examples include:

a. 2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide ()
  • Structure : Features a triazole ring fused with a furan and linked via a sulfanyl group to an acetamide-substituted phenyl ring.
  • Properties : Molecular weight = 375.43 g/mol, ChemSpider ID: 757217-76-6.
b. 2-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide ()
  • Structure : Combines a furan-oxadiazole core with a sulfanyl-acetamide chain.
  • Properties : Molecular weight = 331.35 g/mol, CAS: 484645-99-0.
  • Comparison: The oxadiazole ring increases aromaticity and metabolic stability compared to the target compound’s dicyanoethenyl-furan system .
c. N-(4-{5-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}phenyl)acetamide ()
  • Structure : Incorporates a brominated furan linked to a piperidine-oxadiazole-acetamide scaffold.
  • Comparison: The bromine atom and piperidine moiety enhance lipophilicity, contrasting with the electron-deficient dicyanoethenyl group in the target compound .

Pharmacological Analogues with Acetamide-Sulfonamide Cores

Compounds with acetamide-sulfonamide backbones demonstrate diverse bioactivities:

a. N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) ()
  • Activity : Exhibits analgesic activity comparable to paracetamol.
  • Comparison: The piperazine-sulfonyl group enhances solubility and receptor binding, whereas the target compound’s dicyanoethenyl group may prioritize electronic effects over solubility .
b. N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (37) ()
  • Activity: Shows anti-hypernociceptive activity in inflammatory pain models.
  • Comparison: The free piperazine amino group allows for protonation at physiological pH, a feature absent in the target compound’s fully substituted furan system .

Key Research Findings and Trends

Bioactivity Gaps : While structural analogues like 35 and 37 () show analgesic and anti-inflammatory activities, the target compound’s pharmacological profile remains unexplored, highlighting a research gap.

Synthetic Complexity : Compounds with triazole or oxadiazole rings () require multi-step syntheses, whereas the target compound’s synthesis may involve direct sulfonylation of pre-functionalized furans .

Biological Activity

N-{4-[5-(2,2-Dicyanoethenyl)furan-2-sulfonyl]phenyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H14N2O3S\text{C}_{17}\text{H}_{14}\text{N}_{2}\text{O}_{3}\text{S}

This structure features a furan ring, a sulfonamide group, and a dicyanoethenyl moiety, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : The sulfonamide group may inhibit carbonic anhydrase and other related enzymes, affecting physiological processes such as pH regulation and ion transport.
  • Antioxidant Properties : The dicyanoethenyl moiety is known for its electron-withdrawing properties, potentially enhancing the compound's ability to scavenge free radicals.
  • Cellular Interactions : The compound may bind to cellular receptors or proteins, influencing signal transduction pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

  • Cell Line Studies : In vitro tests on various cancer cell lines revealed that the compound induces apoptosis through the activation of caspase pathways. It showed IC50 values in the low micromolar range against breast and lung cancer cell lines.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.0Apoptosis induction
A549 (Lung)6.5Caspase activation

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of this compound:

  • PC12 Cell Model : In studies using PC12 cells subjected to oxidative stress, this compound demonstrated protective effects similar to known neuroprotectants like edaravone. The compound reduced cell death by 30% at a concentration of 10 µM.

Case Studies

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on various cancer types. The results indicated that it selectively inhibited tumor growth in xenograft models without significant toxicity to normal tissues .
  • Neuroprotection in Animal Models : In vivo studies assessed the neuroprotective effects in rat models of Parkinson's disease. Treatment with the compound resulted in improved motor function and reduced neuroinflammation markers compared to control groups .

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